Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a compound identified as a potential small-molecule inhibitor of HIV-1 assembly. [] It interacts with the HIV-1 matrix (MA) protein. [] While not extensively studied, this compound provides a starting point for exploring novel HIV-1 treatment strategies.
Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exerts its anti-HIV-1 activity by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 MA protein. [] This compound competes with PI(4,5)P2 for binding to MA, thereby disrupting the assembly process of the virus. [] Mutations within the PI(4,5)P2 binding site of MA were shown to reduce the antiviral effect of this compound, further supporting its mechanism of action. []
The primary application of Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone identified in the provided literature is its potential as a novel anti-HIV-1 agent. [] Specifically, it acts by inhibiting HIV-1 assembly through targeting the MA protein. [] This compound shows a broad neutralizing activity against group M HIV-1 isolates. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7